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Introduction
(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally

bioavailable inhibitor of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3]

As a key regulator of transcriptional elongation, the inhibition of P-TEFb, and specifically its

catalytic subunit Cyclin-Dependent Kinase 9 (CDK9), represents a promising therapeutic

strategy in oncology.[4][5] This technical guide provides an in-depth overview of the target

profile, kinase selectivity, and methodologies used to characterize (+)-Atuveciclib.

Target Profile and Mechanism of Action
(+)-Atuveciclib's primary target is the CDK9/Cyclin T1 complex, a key component of P-TEFb.

[1][6] P-TEFb plays a crucial role in the transition from abortive to productive transcriptional

elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at

the Serine 2 position.[1][4] By binding to and inhibiting the kinase activity of CDK9, Atuveciclib

prevents this phosphorylation event.[1]

This inhibition of RNAPII-mediated transcriptional elongation leads to a rapid depletion of short-

lived mRNA transcripts of key oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1.

[7][8] The downregulation of these critical survival proteins induces apoptosis and inhibits

proliferation in cancer cells, highlighting the therapeutic potential of selective CDK9 inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b605681?utm_src=pdf-interest
https://www.benchchem.com/product/b605681?utm_src=pdf-body
https://www.benchchem.com/pdf/Cdk9_IN_32_for_Kinase_Activity_Assays_Application_Notes_and_Protocols.pdf
https://www.promega.com/~/media/files/resources/protocols/kinase%20enzyme%20datasheets/cdk9%20cyclin%20k%20ak%20datasheet%20h307%204.pdf?la=en
https://www.medchemexpress.com/literature/atuveciclib-is-a-highly-selective-and-orally-active-ptefb-cdk9-inhibitor.html
https://bpsbioscience.com/media/wysiwyg/Kinases/79628-1.pdf
https://www.dsmz.de/collection/catalogue/details/culture/ACC-554
https://www.benchchem.com/product/b605681?utm_src=pdf-body
https://www.benchchem.com/product/b605681?utm_src=pdf-body
https://www.benchchem.com/pdf/Cdk9_IN_32_for_Kinase_Activity_Assays_Application_Notes_and_Protocols.pdf
https://www.cellsignal.com/products/primary-antibodies/c-myc-antibody/9402
https://www.benchchem.com/pdf/Cdk9_IN_32_for_Kinase_Activity_Assays_Application_Notes_and_Protocols.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/79628-1.pdf
https://www.benchchem.com/pdf/Cdk9_IN_32_for_Kinase_Activity_Assays_Application_Notes_and_Protocols.pdf
https://www.targetmol.com/compound/atuveciclib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[1][7] The over-activation of P-TEFb is a feature of many cancers, leading to the sustained

transcription of genes that promote tumor growth and survival.[1]
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Caption: (+)-Atuveciclib's mechanism of action.

Kinase Selectivity Profile
A key feature of (+)-Atuveciclib is its high selectivity for CDK9 over other members of the CDK

family and the broader kinome. This selectivity is crucial for minimizing off-target effects and

improving the therapeutic window.[4][9] The inhibitory activity of Atuveciclib against a panel of

kinases is summarized in the table below.

Kinase Target IC50 (nM)

CDK9/CycT1 13[2][10]

CDK1/CycB 1100[3]

CDK2/CycE 1000[3]

CDK3/CycE 890[3]

CDK5/p35 1600[3]

GSK3α 45[10]

GSK3β 87[10]
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Data compiled from multiple sources.[2][3][10]
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Caption: Kinase selectivity profile of (+)-Atuveciclib.

In Vitro and In Vivo Efficacy
(+)-Atuveciclib demonstrates potent anti-proliferative activity across a range of cancer cell

lines. This cellular activity is consistent with its mechanism of action, effectively inhibiting the

growth of tumors dependent on the transcription of key survival proteins.

Cell Line Cancer Type IC50 (nM)

MOLM-13 Acute Myeloid Leukemia 310[10]

HeLa Cervical Cancer 920[10]

In vivo studies using xenograft models have further demonstrated the anti-tumor efficacy of (+)-
Atuveciclib.[3] Oral administration of Atuveciclib has been shown to result in significant tumor

growth inhibition in a dose-dependent manner.[3]

Detailed Experimental Protocols
The characterization of (+)-Atuveciclib involves a series of standard and specialized assays to

determine its potency, selectivity, and cellular effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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